molecular formula C13H10ClN3O2 B2655287 Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 86110-26-1

Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate

Cat. No. B2655287
M. Wt: 275.69
InChI Key: OIHQPMNWYTYQTA-UHFFFAOYSA-N
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Patent
US04440929

Procedure details

4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid ethyl ester (9 g) was suspended in 200 ml of phosphorus oxychloride and the mixture was heated with stirring until it became a clear solution. After cooling to room temperature, the solution was concentrated under vacuum. The residual oil was taken up in chloroform and was put through a short silica gel dry column (chloroform as eluant). The product was obtained from column as an off-white colored solid (4.5 g, 47% yield), m.p. 128°-130° C.
Name
4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid ethyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12][C:11](=O)[C:10]=12)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:22])=O>>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]=[C:11]([Cl:22])[C:10]=12)=[O:5])[CH3:2]

Inputs

Step One
Name
4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid ethyl ester
Quantity
9 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=CN2C1C(NC1=CC=CC=C21)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry column (chloroform as eluant)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN2C1C(=NC1=CC=CC=C21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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